1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylicAcid

Description

1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid (IUPAC name), commonly known as trimellitic anhydride (TMA), is a white crystalline compound with the molecular formula $ \text{C}9\text{H}4\text{O}_5 $. It is structurally characterized by a fused isobenzofuran ring system containing two ketone groups and a carboxylic acid substituent at the 5-position . TMA is synthesized via the liquid-phase air oxidation of pseudocumene (1,2,4-trimethylbenzene) to form trimellitic acid, followed by dehydration to the anhydride form .

Properties

Molecular Formula |

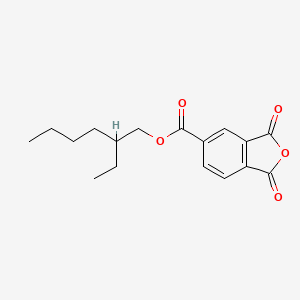

C17H20O5 |

|---|---|

Molecular Weight |

304.34 g/mol |

IUPAC Name |

2-ethylhexyl 1,3-dioxo-2-benzofuran-5-carboxylate |

InChI |

InChI=1S/C17H20O5/c1-3-5-6-11(4-2)10-21-15(18)12-7-8-13-14(9-12)17(20)22-16(13)19/h7-9,11H,3-6,10H2,1-2H3 |

InChI Key |

KTOFHUJWMIMWSK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC2=C(C=C1)C(=O)OC2=O |

Origin of Product |

United States |

Preparation Methods

Overview

Trimellitic anhydride is primarily prepared by the oxidation of 1,2,4-trimethylbenzene (pseudocumene) or related methyl-substituted benzenes. The process involves catalytic air oxidation under controlled conditions, followed by purification steps to isolate the anhydride.

Industrial Oxidation of 1,2,4-Trimethylbenzene

- Starting Material: 1,2,4-trimethylbenzene

- Oxidizing Agent: Air (oxygen)

- Catalyst: Typically cobalt or manganese salts

- Reaction Conditions: Elevated temperature (~150-200 °C), elevated pressure (~10-20 atm)

- Reaction Mechanism: The methyl groups are oxidized stepwise to carboxylic acid groups, forming trimellitic acid, which upon dehydration forms trimellitic anhydride.

$$

\text{C}6\text{H}3(\text{CH}3)3 + \text{O}2 \xrightarrow[\text{Catalyst}]{\text{Heat, Pressure}} \text{C}6\text{H}3(\text{COOH})3 \rightarrow \text{Trimellitic Anhydride}

$$

- The crude product mixture contains trimellitic acid and anhydride forms.

- The anhydride is isolated by crystallization or distillation under reduced pressure.

Laboratory Synthesis via Dehydration of Trimellitic Acid

- Starting Material: Trimellitic acid (1,2,4-benzenetricarboxylic acid)

- Dehydration Agent: Heat or chemical dehydrating agents such as acetic anhydride or phosphorus pentoxide (P2O5)

- Procedure: Heating trimellitic acid above its melting point (around 160-170 °C) induces intramolecular dehydration to form the cyclic anhydride.

$$

\text{C}6\text{H}3(\text{COOH})3 \xrightarrow{\Delta} \text{C}6\text{H}3(\text{CO})2\text{O} + \text{H}_2\text{O}

$$

- The product is purified by recrystallization from organic solvents like acetone or toluene.

Alternative Synthetic Routes

- Anhydride Formation via Esterification and Cyclization:

- Trimellitic acid esters can be cyclized under acidic or thermal conditions to yield the anhydride.

- Polymerization and Crosslinking Methods:

Experimental Data and Analytical Characterization

Purification and Yield

| Method | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Air Oxidation + Crystallization | 75-85 | >98 | Industrial scale, high purity |

| Thermal Dehydration of Acid | 80-90 | 95-98 | Laboratory scale, requires careful temperature control |

| Chemical Dehydration (P2O5) | 85-90 | >98 | Efficient but requires handling of corrosive reagents |

Analytical Techniques

- Melting Point Determination: Confirms purity; pure trimellitic anhydride melts at 161-166 °C.

- HPLC Analysis: Used to monitor conversion of trimellitic acid to anhydride and detect impurities.

- Mass Spectrometry (MALDI-TOF): Used in polymer-related studies to confirm molecular weights of derivatives.

- Infrared Spectroscopy (IR): Characteristic anhydride peaks at ~1800 and 1750 cm⁻¹.

- NMR Spectroscopy: Confirms chemical structure and purity.

Summary Table of Preparation Methods

| Preparation Method | Starting Material | Key Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Air Oxidation of 1,2,4-Trimethylbenzene | 1,2,4-Trimethylbenzene | Co/Mn catalyst, 150-200 °C, elevated pressure | Scalable, industrially dominant | Requires high temperature and pressure |

| Thermal Dehydration of Trimellitic Acid | Trimellitic acid | Heat >160 °C | Simple, no reagents needed | Risk of decomposition if overheated |

| Chemical Dehydration (P2O5, Acetic Anhydride) | Trimellitic acid | Chemical dehydrating agents | High yield, efficient | Use of corrosive chemicals |

| Esterification and Cyclization | Trimellitic acid esters | Acidic or thermal conditions | Useful for derivative synthesis | More complex, multi-step |

Chemical Reactions Analysis

Types of Reactions: 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives with additional oxygen functionalities.

Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, leading to the formation of dihydroxy derivatives.

Substitution: The carboxylic acid group can undergo substitution reactions with nucleophiles to form esters, amides, and other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alcohols, amines, and thiols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Formation of alcohols and diols.

Substitution: Formation of esters, amides, and thioesters.

Scientific Research Applications

1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid is an organic compound with a variety of applications in scientific research and industrial processes . This compound, also known as 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo- , has the molecular formula C9H4O5 and a molecular weight of 192.13 .

General Applications

- Plasticizer Analog 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid is an analog of Trioctyl Trimellitate, which is used as a plasticizer .

- Building Block in Chemistry Indane-1,3-dione derivatives, which are similar in structure, have applications in medicinal chemistry, organic electronics, photopolymerization, optical sensing, and non-linear optical applications .

- Synthesis of Benzofurans These compounds are used in the treatment of cardiac arrhythmias and have various pharmaceutical applications. They are also utilized as fluorescent probes, antioxidants, and brightening agents .

High-Performance Liquid Chromatography (HPLC)

1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid, methyl ester can be analyzed using reverse phase HPLC with acetonitrile, water, and phosphoric acid as the mobile phase . In mass spectrometry applications, formic acid can be used instead of phosphoric acid . This method is scalable and suitable for isolating impurities in preparative separation and pharmacokinetics .

Synthesis of Indenedione Derivatives

1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid can be used in the synthesis of imidazolidin-2-ylidene-indenedione, pyrimidine-2-ylidene-indenedione, and indenoquinoxaline derivatives through a one-pot three-component reaction . These derivatives exhibit various biological properties, such as antitumor activity, c-Jun N-terminal kinase (JNK) inhibition, acetylcholinesterase (AChE) inhibitory activity, α-glucosidase inhibition, tryptophan-tRNA synthetase (TrpRS) inhibition, and antimycobacterial activity .

Structures and Identifiers

Mechanism of Action

The mechanism of action of 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways . The compound’s dioxo and carboxylic acid functionalities allow it to form hydrogen bonds and coordinate with metal ions, which can influence its biological activity .

Comparison with Similar Compounds

Key Properties :

- Reactivity : TMA readily hydrolyzes in water to form trimellitic acid, making it a versatile intermediate in organic synthesis .

- Applications : Primarily used to produce trimellitate esters (e.g., trioctyl trimellitate), which serve as high-performance plasticizers for polyvinyl chloride (PVC) due to their superior thermal stability and low volatility compared to phthalates .

- Industrial Relevance : TMA-based polymers are employed in wire insulation, automotive linings, and coatings due to their resistance to heat and moisture .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of TMA and Analogous Anhydrides

| Compound | Structure | Functional Groups | Key Differences |

|---|---|---|---|

| TMA | Isobenzofuran ring with two ketones and a carboxylic acid at C5 | Anhydride, carboxylic acid | Third functional group (carboxylic acid) |

| Phthalic Anhydride | Benzene ring fused with a five-membered anhydride ring | Anhydride | Lacks carboxylic acid group |

| Maleic Anhydride | Unsaturated five-membered di-anhydride ring | Anhydride, alkene | No aromaticity or carboxylic acid |

| 1,2,4-Benzenetricarboxylic Acid | Benzene ring with three carboxylic acid groups (hydrolyzed form of TMA) | Three carboxylic acids | Not an anhydride |

Structural Insights :

Table 2: Application-Based Comparison

| Compound | Primary Use | Advantages Over TMA | Limitations vs. TMA |

|---|---|---|---|

| TMA | High-temperature PVC plasticizers | Low volatility, excellent heat resistance | Higher production cost |

| Phthalic Anhydride | General-purpose PVC plasticizers | Lower cost, widespread availability | Higher volatility, lower thermal stability |

| Maleic Anhydride | Unsaturated polyester resins | Reactivity with alkenes for crosslinking | Poor hydrolytic stability |

| Pyromellitic Dianhydride | High-performance polyimides | Superior mechanical strength | Limited solubility in common solvents |

Key Findings :

- Trimellitate Esters : TMA-derived plasticizers exhibit 20–30% lower volatility than phthalates at 150°C, making them ideal for automotive applications .

- Polymer Compatibility : TMA-based polyesters (e.g., copolymers with 1,4-benzenedicarboxylic acid) demonstrate enhanced adhesion and chemical resistance compared to maleic anhydride polymers .

Toxicity and Regulatory Status

Table 3: Hazard Profile Comparison

Safety Notes:

- TMA’s low acute toxicity and non-mutagenic profile make it preferable for consumer products .

- Phthalic anhydride faces stricter regulations due to endocrine-disruption concerns, whereas TMA-based alternatives are increasingly adopted .

Biological Activity

Chemical Identification:

- IUPAC Name: 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid

- CAS Number: 26597-44-4

- Molecular Formula: C9H4O5

- Molecular Weight: 192.13 g/mol

1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid is a compound that belongs to the class of dioxo compounds and is characterized by its unique bicyclic structure. Its biological activities have garnered attention in various fields, including pharmacology and environmental science.

Antioxidant Properties

Research indicates that 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid exhibits significant antioxidant activity. This property is crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have shown that the compound can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. In vitro studies reveal its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of metabolic pathways.

Anti-inflammatory Effects

Preliminary studies suggest that 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid may possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in cell culture models. This activity could have implications for treating inflammatory diseases such as arthritis.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specific studies have focused on its ability to inhibit enzymes involved in metabolic pathways associated with disease processes. For instance, it may inhibit certain proteases or kinases that are overactive in pathological conditions.

Table: Summary of Biological Activities

Case Study: Antioxidant Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of various dioxo compounds, including 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid. The results indicated that this compound exhibited a higher antioxidant potential compared to standard antioxidants like ascorbic acid.

Case Study: Antimicrobial Efficacy

A separate investigation published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The study concluded that the compound inhibited bacterial growth at concentrations lower than those required for conventional antibiotics.

Q & A

Q. What are the standard synthetic pathways for preparing 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid and its derivatives?

The synthesis typically involves multi-step protocols, including:

- Acylation : Using ACE-Cl (acetyl chloride equivalent) with K₂CO₃ in dichloroethane (DCE) under reflux to introduce substituents .

- Reductive amination : Employing Na(OAc)₃BH with aldehydes in dichloroethane at room temperature to generate N-substituted analogues .

- Cross-coupling reactions : Utilizing Pd catalysts (e.g., PdCl₂(dppf)₂ or Pd(PPh₃)₄) with boronic acids in DME/H₂O for introducing aryl/heteroaryl groups . Methodological optimization focuses on solvent choice (e.g., DCE vs. THF), temperature control, and catalyst loading to improve yields.

Q. How can researchers characterize 1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxylic acid derivatives analytically?

Key techniques include:

- NMR spectroscopy : Proton shifts (e.g., δ 2.46–1.24 ppm for aliphatic protons) and coupling patterns to confirm substituent regiochemistry .

- GC-MS : Identification of molecular ion peaks (e.g., m/z 406 [M⁺]) and fragmentation patterns to verify purity and structural integrity .

- HPLC : For quantifying reaction progress and isolating intermediates.

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of 5-substituted analogues?

Contradictions in yield often arise from competing side reactions. Strategies include:

- Catalyst screening : Comparing PdCl₂(dppf)₂ (for Suzuki couplings) vs. CuI/KI systems (for Ullmann-type reactions) to suppress homocoupling byproducts .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloroethane minimizes undesired hydrolysis .

- Temperature modulation : Reflux durations (e.g., 3–12 hours) are adjusted based on substituent electronic effects to balance reaction completion and decomposition .

Q. How should researchers resolve conflicting NMR data for diastereomeric products?

- Variable Temperature (VT) NMR : To distinguish dynamic vs. static stereochemistry by observing signal splitting at low temperatures.

- 2D-COSY/NOESY : Mapping through-space interactions to assign stereochemistry, particularly for cyclohexenyl or indole-containing derivatives .

- Chiral chromatography : Separating enantiomers for X-ray crystallography or optical rotation analysis.

Q. What strategies enable the design of bioactive derivatives targeting enzyme inhibition?

- Bioisosteric replacement : Substituting the 5-carboxylic acid group with sulfonamide or nitrile moieties to enhance binding affinity .

- Functionalization via reductive amination : Introducing fluorophenyl or dimethylamino groups to mimic natural ligands (e.g., salicylic acid derivatives) for COX-2 or kinase inhibition .

- Computational docking : Pre-screening derivatives against enzyme active sites (e.g., cyclooxygenase) using software like AutoDock to prioritize synthesis .

Q. How can researchers mitigate instability of 1,3-dihydroisobenzofuran intermediates during storage?

- Protection strategies : Converting the acid to methyl esters or tert-butyl derivatives to prevent decarboxylation .

- Lyophilization : Storing hygroscopic intermediates under inert atmospheres (N₂/Ar) to avoid hydrolysis .

- Real-time stability assays : Monitoring degradation via TLC or LC-MS under varying pH/temperature conditions .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.